1-Naphthalenecarboxylic acid, 8-(phenylthio)-
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Overview
Description
1-Naphthalenecarboxylic acid, 8-(phenylthio)- is an organic compound with a complex structure that includes a naphthalene ring substituted with a carboxylic acid group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- can be achieved through palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives with aryl iodides. This process involves an electrophilic aromatic substitution mechanism and can be optimized by adjusting the solvent and reaction conditions .
Industrial Production Methods
While specific industrial production methods for 1-Naphthalenecarboxylic acid, 8-(phenylthio)- are not well-documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The choice of catalysts, solvents, and reaction conditions are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarboxylic acid, 8-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aryl iodides and palladium catalysts are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 8-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylic acid, 8-(phenylthio)- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenylthio group can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic acid: Similar structure but lacks the phenylthio group.
2-Naphthoic acid: Similar structure with the carboxylic acid group at a different position.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
1-Naphthalenecarboxylic acid, 8-(phenylthio)- is unique due to the presence of both the carboxylic acid and phenylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57360-19-7 |
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Molecular Formula |
C17H12O2S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
8-phenylsulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)14-10-4-6-12-7-5-11-15(16(12)14)20-13-8-2-1-3-9-13/h1-11H,(H,18,19) |
InChI Key |
DITBATKOGDRKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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